3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)
Beschreibung
3’-[(2-chlorobenzyl)thio]-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a complex organic compound with a molecular formula of C21H19ClN4OS and a molecular weight of 410.9 g/mol. This compound is notable for its unique spiro structure, which includes a triazino-benzoxazepine core fused with a cyclopentane ring and a 2-chlorobenzylthio substituent.
Eigenschaften
Molekularformel |
C21H19ClN4OS |
|---|---|
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)methylsulfanyl]spiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclopentane] |
InChI |
InChI=1S/C21H19ClN4OS/c22-16-9-3-1-7-14(16)13-28-20-23-19-18(25-26-20)15-8-2-4-10-17(15)24-21(27-19)11-5-6-12-21/h1-4,7-10,24H,5-6,11-13H2 |
InChI-Schlüssel |
UYPXZJSINXNZFO-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl |
Kanonische SMILES |
C1CCC2(C1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3’-[(2-chlorobenzyl)thio]-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the triazino-benzoxazepine core, followed by the introduction of the spiro cyclopentane ring and the 2-chlorobenzylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques.
Analyse Chemischer Reaktionen
3’-[(2-chlorobenzyl)thio]-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorobenzylthio group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, which can be further analyzed or utilized in other reactions.
Wissenschaftliche Forschungsanwendungen
3’-[(2-chlorobenzyl)thio]-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3’-[(2-chlorobenzyl)thio]-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3’-[(2-chlorobenzyl)thio]-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] include:
3’-[(4-Chlorobenzyl)sulfanyl]-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]: This compound has a similar structure but with a 4-chlorobenzyl group instead of a 2-chlorobenzyl group.
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazino core but differ in the attached functional groups and ring structures.
The uniqueness of 3’-[(2-chlorobenzyl)thio]-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] lies in its specific combination of the spiro cyclopentane ring and the 2-chlorobenzylthio substituent, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
